Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of N-(3-nitrophenyl)hydrazinecarbothioamide with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This reaction proceeds through a series of steps including cyclization and condensation to form the desired triazolopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, the use of environmentally friendly solvents and catalysts, such as dicationic molten salts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Medicine: Its derivatives have been investigated for their anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. For example, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . The compound’s ability to inhibit nitric oxide and tumor necrosis factor-α production further contributes to its anti-inflammatory properties.
Comparison with Similar Compounds
Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Ethyl 4-isopropylimidazo[1,5-a]pyrimidine
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C20H17N5O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H17N5O4/c1-2-29-19(26)16-17(13-7-4-3-5-8-13)23-20-21-12-22-24(20)18(16)14-9-6-10-15(11-14)25(27)28/h3-12,18H,2H2,1H3,(H,21,22,23) |
InChI Key |
TUERQQJYVAJYGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.